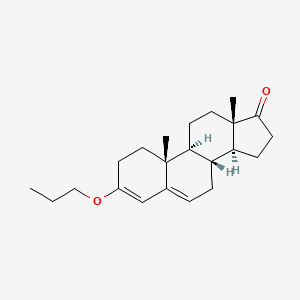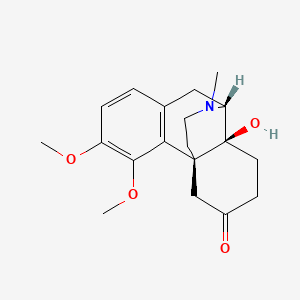
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes methoxy groups at the 3 and 4 positions, a hydroxyl group at the 14 position, and an oxo group at the 6 position. It is a derivative of morphine and has significant implications in medicinal chemistry, particularly in the development of opioid antagonists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan typically involves multiple steps, starting from simpler morphinan derivatives. One of the key steps in its synthesis is the selective N-demethylation of a 14-hydroxymorphinan precursor. This process can be achieved through various methods, including the use of hazardous chemicals like cyanogen bromide or chloroformates. recent advancements have introduced more sustainable and mild procedures, such as anodic oxidation of the tertiary amine .
Industrial Production Methods
Industrial production of this compound often relies on large-scale chemical synthesis, utilizing the most efficient and cost-effective methods available. The use of electrochemical N-demethylation has been highlighted as a promising approach due to its reagent- and catalyst-free nature, which reduces the environmental impact and production costs .
化学反応の分析
Types of Reactions
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group at the 6 position.
Substitution: Methoxy groups at the 3 and 4 positions can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts and specific conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield compounds with altered functional groups at the 6 position .
科学的研究の応用
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various opioid antagonists.
Biology: The compound is studied for its interactions with biological receptors and its potential therapeutic effects.
Medicine: It plays a crucial role in the development of drugs for pain management and addiction treatment.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan involves its interaction with opioid receptors in the brain and nervous system. The compound acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of these receptors. This action is mediated through the binding of the compound to the receptor sites, inhibiting the signaling pathways involved in pain perception and addiction .
類似化合物との比較
Similar Compounds
3,4-Dimethoxy-17-methylmorphinan-6,14-diol: This compound shares a similar structure but has additional hydroxyl groups at the 6 and 14 positions.
Uniqueness
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is unique due to its specific substitution pattern and its role as an opioid antagonist. Its ability to selectively block opioid receptors makes it a valuable compound in medicinal chemistry and drug development .
特性
CAS番号 |
5140-32-9 |
|---|---|
分子式 |
C19H25NO4 |
分子量 |
331.4 g/mol |
IUPAC名 |
(1R,9R,10S)-10-hydroxy-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,15,22H,6-11H2,1-3H3/t15-,18-,19-/m1/s1 |
InChIキー |
VCBKOGTZQNFBOT-ATZDWAIDSA-N |
異性体SMILES |
CN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O |
正規SMILES |
CN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



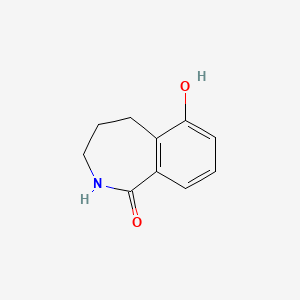
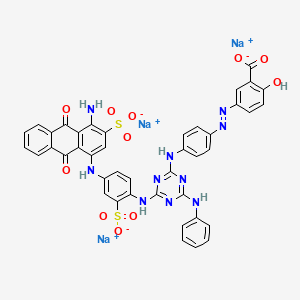
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)

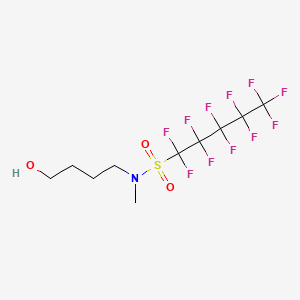
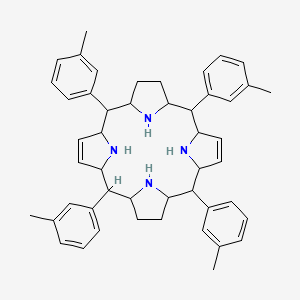
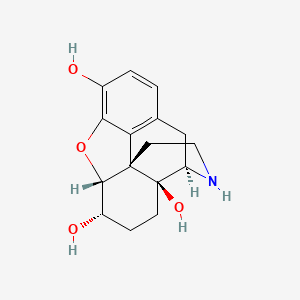
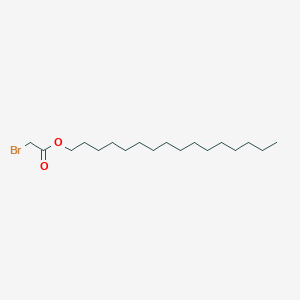
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)

